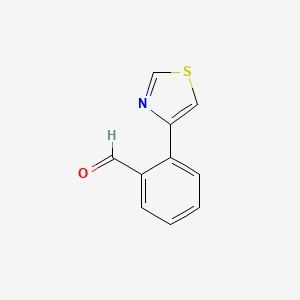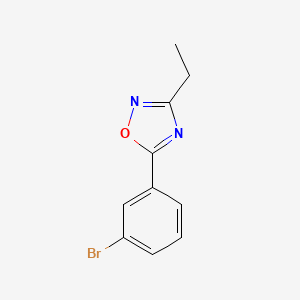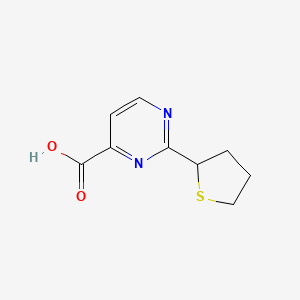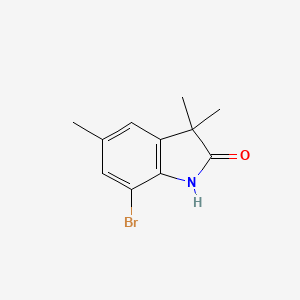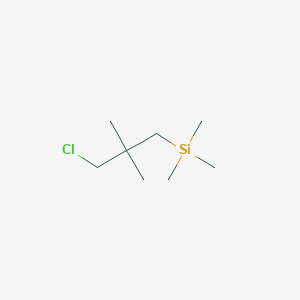
(S)-1-Amino-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Amino-3-methylbutan-2-ol is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-methyl-2-oxobutan-1-amine, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This method is advantageous due to its scalability and efficiency. The reaction is usually conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Amino-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as converting it to the corresponding amine using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-Amino-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (S)-1-Amino-3-methylbutan-2-ol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The compound’s chiral nature allows it to interact selectively with chiral receptors or enzymes, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
®-1-Amino-3-methylbutan-2-ol: The enantiomer of (S)-1-Amino-3-methylbutan-2-ol, with similar chemical properties but different biological activities due to its opposite chirality.
1-Amino-2-propanol: A structurally similar compound with a shorter carbon chain.
2-Amino-1-butanol: Another similar compound with a different position of the amino and hydroxyl groups.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions in biological systems, making it valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2S)-1-amino-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1 |
Clé InChI |
KYUPIHBUKDNZKE-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)[C@@H](CN)O |
SMILES canonique |
CC(C)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)
